molecular formula C14H12OS B14658001 O-Phenyl 4-methylbenzene-1-carbothioate CAS No. 52322-79-9

O-Phenyl 4-methylbenzene-1-carbothioate

Cat. No.: B14658001
CAS No.: 52322-79-9
M. Wt: 228.31 g/mol
InChI Key: CMBCZIVSSKBCKJ-UHFFFAOYSA-N
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Description

O-Phenyl 4-methylbenzene-1-carbothioate is an organic compound that belongs to the class of aromatic thioesters This compound is characterized by the presence of a phenyl group and a 4-methylbenzene group attached to a carbothioate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Phenyl 4-methylbenzene-1-carbothioate typically involves the reaction of 4-methylbenzenethiol with phenyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

4-Methylbenzenethiol+Phenyl chloroformateO-Phenyl 4-methylbenzene-1-carbothioate+HCl\text{4-Methylbenzenethiol} + \text{Phenyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-Methylbenzenethiol+Phenyl chloroformate→O-Phenyl 4-methylbenzene-1-carbothioate+HCl

The reaction is usually conducted in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

O-Phenyl 4-methylbenzene-1-carbothioate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or alcohols.

    Substitution: The phenyl and 4-methylbenzene groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

O-Phenyl 4-methylbenzene-1-carbothioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of O-Phenyl 4-methylbenzene-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific biochemical pathway involved. The carbothioate group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    O-Phenyl benzene-1-carbothioate: Lacks the 4-methyl group, which may affect its reactivity and applications.

    O-Phenyl 4-chlorobenzene-1-carbothioate:

Uniqueness

O-Phenyl 4-methylbenzene-1-carbothioate is unique due to the presence of both phenyl and 4-methylbenzene groups, which can influence its reactivity and interactions with other molecules. The combination of these groups with the carbothioate functional group provides a distinct set of chemical properties that can be leveraged in various applications.

Properties

CAS No.

52322-79-9

Molecular Formula

C14H12OS

Molecular Weight

228.31 g/mol

IUPAC Name

O-phenyl 4-methylbenzenecarbothioate

InChI

InChI=1S/C14H12OS/c1-11-7-9-12(10-8-11)14(16)15-13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

CMBCZIVSSKBCKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=S)OC2=CC=CC=C2

Origin of Product

United States

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